molecular formula C27H20N2O5 B14993311 7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993311
M. Wt: 452.5 g/mol
InChI Key: DHVPEUJXFBKXRX-UHFFFAOYSA-N
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Description

7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a chromene ring, and various functional groups such as methyl, carbamoyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate reagent.

    Introduction of the Chromene Ring: The chromene ring can be introduced through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular targets.

Mechanism of Action

The mechanism of action of 7-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

7-methyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H20N2O5/c1-15-7-10-17(11-8-15)28-27(32)25-24(19-5-3-4-6-21(19)34-25)29-26(31)23-14-20(30)18-12-9-16(2)13-22(18)33-23/h3-14H,1-2H3,(H,28,32)(H,29,31)

InChI Key

DHVPEUJXFBKXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C=C5)C

Origin of Product

United States

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